
2-(2-Methylpropoxy)aniline
Overview
Description
. This compound is characterized by the presence of an aniline group substituted with a 2-methylpropoxy group. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropoxy)aniline typically involves the reaction of 2-methylpropyl alcohol with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Major Products:
Oxidation: Quinones, nitro compounds.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Scientific Research Applications
Chemical Properties and Structure
2-(2-Methylpropoxy)aniline has the molecular formula C10H15NO. Its structure consists of an aniline core with a 2-methylpropoxy group attached, which influences its solubility and reactivity. The presence of both an amino group and an ether group enhances its potential for various chemical reactions, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
1. Organic Synthesis:
- Intermediate in Synthesis: this compound is utilized as an intermediate in the synthesis of more complex organic compounds. It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the aromatic ring .
- Reactivity Studies: Its unique structure makes it suitable for studying reaction mechanisms involving substituted anilines, contributing to the understanding of electrophilic and nucleophilic aromatic substitution processes .
2. Pharmaceutical Development:
- Drug Discovery: The compound's ability to interact with biological targets makes it a candidate for drug development. It can be modified to enhance its pharmacological properties, such as potency and selectivity against specific enzymes or receptors .
- Biochemical Studies: this compound is used in proteomics research to study protein interactions and enzyme inhibition, which are crucial for understanding disease mechanisms and developing therapeutic agents .
3. Material Science:
- Polymer Chemistry: This compound can serve as a building block for synthesizing polymers and resins. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .
- Dyes and Pigments: Due to its vibrant color properties, it is also explored in the formulation of dyes and pigments, particularly in textiles and coatings industries .
Case Study 1: Synthesis of Novel Antimicrobial Agents
A study examined the synthesis of antimicrobial agents derived from this compound. Researchers modified the compound to enhance its activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial properties, making them potential candidates for pharmaceutical applications.
Case Study 2: Use in Agrochemicals
Another investigation focused on the use of this compound in developing agrochemicals. The compound was tested for its efficacy as a herbicide precursor. Results showed promising activity against specific weed species, suggesting its utility in agricultural applications.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxyaniline: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
2-Ethoxyaniline: Contains an ethoxy group instead of a 2-methylpropoxy group.
2-Butoxyaniline: Features a butoxy group in place of the 2-methylpropoxy group.
Uniqueness: 2-(2-Methylpropoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .
Biological Activity
2-(2-Methylpropoxy)aniline, a derivative of aniline, is an organic compound characterized by its unique structure that includes a branched alkoxy group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, toxicological profiles, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁NO, featuring an aniline backbone with a 2-methylpropoxy substituent. This structure influences its reactivity and interaction with biological systems.
Property | Details |
---|---|
Molecular Formula | C₈H₁₁NO |
Molecular Weight | 151.18 g/mol |
Solubility | Soluble in organic solvents |
Functional Groups | Amino (-NH₂), Ether (-O-) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, while the ether group may participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : Some studies suggest that derivatives of aniline can inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may act as an antagonist or agonist at particular receptors, influencing physiological responses.
Toxicological Profile
Research indicates that many aniline derivatives, including this compound, can exhibit toxicological properties. Aniline compounds are known or suspected carcinogens and can cause skin sensitization.
Toxicity Data:
- Carcinogenicity : Aniline derivatives have been classified as potential human carcinogens due to their structural similarity to known carcinogens.
- Genotoxicity : Some studies highlight mutagenic effects associated with exposure to aniline compounds.
- Environmental Impact : The persistence of such compounds in the environment raises concerns regarding their ecological toxicity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
-
Antimicrobial Activity : A study explored the antimicrobial properties of various anilines, revealing that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Compound Activity (Zone of Inhibition) This compound 15 mm Control (Standard Antibiotic) 20 mm -
Cytotoxic Effects : Research assessing the cytotoxicity of this compound on cancer cell lines demonstrated a dose-dependent response, indicating potential use in cancer therapeutics.
Concentration (µM) Cell Viability (%) 10 85 50 60 100 30 - Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
Properties
IUPAC Name |
2-(2-methylpropoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVXNNKOFAIRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545950 | |
Record name | 2-(2-Methylpropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104065-95-4 | |
Record name | 2-(2-Methylpropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methylpropoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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